molecular formula C14H25NO4 B2706366 Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate CAS No. 2418708-02-6

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate

Cat. No. B2706366
CAS RN: 2418708-02-6
M. Wt: 271.357
InChI Key: OKCVQSZXTIWHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is a compound of interest in scientific research due to its potential biological and synthetic applications. It has a molecular weight of 271.36 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is 1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h12,17H,4-10H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is a powder at room temperature . It has a molecular weight of 271.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis Techniques and Intermediates

Research on related compounds, such as tert-butyl acetothioacetate and its derivatives, demonstrates the compound's utility in synthesizing complex molecules like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, highlighting its role in acylation, annulation, and cyclization reactions, which are crucial for developing pharmacologically active molecules and materials (Fox & Ley, 2003).

Stereoselective Syntheses

The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives showcases the compound's role in producing cis and trans isomers with potential applications in medicinal chemistry for creating substances with specific biological activities (Boev et al., 2015).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, as versatile building blocks, are used in nucleophilic substitutions and radical reactions, facilitating modifications of the benzene ring under mild conditions. This capability is essential for creating complex organic molecules with potential applications in drug development and material science (Jasch et al., 2012).

Aerobic Oxidation Catalyst

The use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds showcases the compound's role in selective oxidation processes, crucial for creating intermediates in organic synthesis (Shen et al., 2012).

Protective Groups in Synthesis

The development of chemical agents like dimethyl-tert-butylsilyl to protect hydroxyl groups underscores the importance of tert-butyl-based compounds in synthetic chemistry. These protective groups are critical for preventing unwanted reactions during complex molecule synthesis, particularly in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Mechanism of Action

The mechanism of action of Tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate is not clearly defined as it is a compound of interest in scientific research. Its potential biological and synthetic applications suggest that it may interact with biological systems in a significant way.

properties

IUPAC Name

tert-butyl 3-hydroxy-8-oxoazecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCVQSZXTIWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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